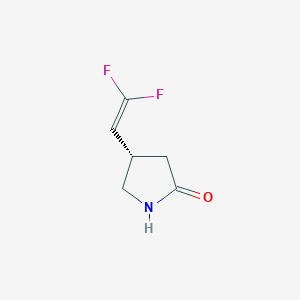
5-Chloroisoquinoline2-oxide
描述
5-Chloroisoquinoline2-oxide is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities. The presence of the N-oxide functional group in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
5-Chloroisoquinoline2-oxide can be synthesized through several methods. One efficient method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under mild conditions without the use of organic solvents, additives, or ligands . Another method involves the oxidation of 5-chloroisoquinoline using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloroisoquinoline2-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Further oxidized isoquinoline derivatives.
Reduction: 5-Chloroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
5-Chloroisoquinoline2-oxide has several scientific research applications, including:
作用机制
The mechanism of action of 5-Chloroisoquinoline2-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can act as a directing group in various chemical reactions, influencing the regioselectivity and outcome of the reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
- Isoquinoline N-oxide
- Quinoline N-oxide
- 5-Bromoisoquinoline N-oxide
Comparison
5-Chloroisoquinoline2-oxide is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. Compared to isoquinoline N-oxide and quinoline N-oxide, the chloro group in this compound can participate in additional substitution reactions, providing a broader range of synthetic possibilities . The presence of the N-oxide group also enhances its solubility and reactivity compared to non-oxidized isoquinoline derivatives .
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
5-chloro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H |
InChI 键 |
VFCHIGGKTHAWDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester](/img/structure/B8506322.png)




![2-{4-[Benzyl(ethyl)amino]benzoyl}benzoic acid](/img/structure/B8506362.png)
![3-bromo-4-[(E)-hex-1-enyl]pyridine](/img/structure/B8506374.png)
![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-morpholinyl)-](/img/structure/B8506375.png)

![3-Methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B8506403.png)

